molecular formula C6H5F3N4 B13014330 2-(Trifluoromethyl)pyrimidine-5-carboximidamide

2-(Trifluoromethyl)pyrimidine-5-carboximidamide

Cat. No.: B13014330
M. Wt: 190.13 g/mol
InChI Key: ULHYWOOUAZBTKE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-5-carboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with a carboximidamide functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under suitable conditions to form the carboximidamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2-(trifluoromethyl)pyrimidine have been developed as potential dual inhibitors targeting FLT3 and CHK1 kinases, which are relevant in cancer therapy. For example, a compound derived from this scaffold showed significant potency against MV4-11 cells and various BaF3 cell lines harboring FLT3 mutations .
    • A series of compounds based on the trifluoromethyl pyrimidine structure demonstrated anticancer activities against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines, indicating broad therapeutic potential .
  • Metabolic Disorders :
    • Compounds with similar structures have been studied for their activity as GPR119 agonists, which are relevant in managing metabolic disorders such as diabetes. This highlights the importance of the trifluoromethyl pyrimidine moiety in developing therapeutics for metabolic conditions.

Agrochemical Applications

The unique properties of trifluoromethyl compounds have led to their use in agrochemicals. Trifluoromethyl pyridine derivatives are particularly notable for their effectiveness as pesticides and herbicides. They exhibit enhanced biological activity due to the fluorine atom's influence on the physicochemical properties of the molecules .

  • Insecticidal Activity :
    • Recent studies have shown that trifluoromethyl pyrimidine derivatives possess significant insecticidal properties against pests like Spodoptera frugiperda and Mythimna separata. These compounds were tested at varying concentrations, demonstrating promising mortality rates compared to established insecticides .

Case Study 1: FLT3/CHK1 Dual Inhibitors

A series of compounds derived from 2-(trifluoromethyl)pyrimidine were tested for their ability to inhibit FLT3 and CHK1 kinases. One notable compound exhibited high selectivity and low toxicity while effectively overcoming resistance associated with FLT3 mutations. This study underscores the potential of trifluoromethyl pyrimidines in targeted cancer therapies .

Case Study 2: Antitubercular Activity

In a screening study against Mycobacterium tuberculosis, several trifluoromethyl pyrimidinone derivatives were identified as having potent activity. This highlights the versatility of the pyrimidine scaffold in addressing infectious diseases alongside its applications in oncology .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The carboximidamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyrimidine-5-carboximidamide is unique due to the combination of the trifluoromethyl group and the carboximidamide functional group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(Trifluoromethyl)pyrimidine-5-carboximidamide is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's electronic properties, making it a candidate for various therapeutic applications, including anticancer, antifungal, and insecticidal activities.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a carboximidamide functional group at the 5-position. This configuration influences its reactivity and interaction with biological targets, potentially enhancing its efficacy in medicinal applications.

Biological Activity Overview

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit significant biological activity. Notably, studies have demonstrated the following activities:

  • Anticancer Activity : Derivatives of 2-(trifluoromethyl)pyrimidine have shown promising results against various cancer cell lines.
  • Antifungal Activity : Certain derivatives exhibit potent antifungal effects.
  • Insecticidal Activity : The compound has been tested for its effectiveness against agricultural pests.

Anticancer Activity

A study evaluated the anticancer effects of several derivatives of this compound against different cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) cells. The results indicated that:

  • Compounds exhibited IC50 values ranging from 0.126 µM to 17.02 µM, demonstrating significant inhibitory effects on cell proliferation.
  • Notably, one derivative showed a higher selectivity index against cancer cells compared to non-cancerous cells, indicating potential for targeted therapy .

Antifungal Activity

The antifungal properties of several derivatives were assessed against common fungal pathogens. Key findings include:

  • Compounds 5b , 5j , and 5l demonstrated inhibition rates exceeding 96% against Botrytis cinerea, outperforming standard treatments like tebuconazole .
  • Other tested compounds showed varying degrees of activity against different fungal strains, with some exhibiting inhibition rates comparable to established antifungals .

Insecticidal Activity

The insecticidal efficacy of the compounds was tested against Spodoptera frugiperda and Mythimna separata. Results showed:

  • Mortality rates ranged from 13.3% to 90.0% at concentrations of 500 µg/mL, indicating moderate to high insecticidal activity.
  • Compound 5w displayed particularly strong activity with mortality rates reaching 90% against S. frugiperda .

Study on Anticancer Properties

In a controlled study, researchers synthesized several derivatives of this compound and assessed their anticancer properties using the MTT assay. The study found that:

  • The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent.
  • The compound induced apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective anticancer agent .

Evaluation of Antifungal Efficacy

Another study focused on the antifungal activity of derivatives against B. cinerea and Sclerotinia sclerotiorum. The findings included:

  • Compound 5b achieved an inhibition rate of 100% against B. cinerea, indicating exceptional antifungal properties.
  • Comparative analysis demonstrated that some derivatives were as effective as or more effective than current commercial antifungals .

Properties

Molecular Formula

C6H5F3N4

Molecular Weight

190.13 g/mol

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carboximidamide

InChI

InChI=1S/C6H5F3N4/c7-6(8,9)5-12-1-3(2-13-5)4(10)11/h1-2H,(H3,10,11)

InChI Key

ULHYWOOUAZBTKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C(=N)N

Origin of Product

United States

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